Chiral Purity: L-Enantiomer vs. Racemate and D-Form
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is supplied as a single L-enantiomer. While specific enantiomeric excess (% ee) values are not provided in the available technical literature for this specific compound, it is a critical procurement specification. In contrast, the DL-racemic mixture (DL-N-Fmoc-3-pyrazol-1-YL-alanine) is also commercially available. The use of a racemate in peptide synthesis results in a mixture of diastereomeric products that are difficult to separate and often exhibit different and unpredictable biological activities . Furthermore, the D-enantiomer (Fmoc-3-(1-Pyrazolyl)-D-Ala-OH) is a distinct compound used to create peptides with inverted stereochemistry, often for enhanced proteolytic stability, but it will not substitute for the L-form in applications requiring native-like peptide conformation .
| Evidence Dimension | Stereochemical Purity (Enantiomeric Form) |
|---|---|
| Target Compound Data | L-enantiomer (single isomer) |
| Comparator Or Baseline | Fmoc-3-(1-pyrazolyl)-DL-Ala-OH (racemic mixture); Fmoc-3-(1-Pyrazolyl)-D-Ala-OH (D-enantiomer) |
| Quantified Difference | Not applicable (Qualitative distinction in isomer identity) |
| Conditions | Standard solid-phase peptide synthesis; final peptide composition and 3D structure. |
Why This Matters
Procurement of the correct enantiomer (L vs. D vs. DL) is non-negotiable for ensuring the desired biological activity and structural homogeneity of the final peptide product.
